6-Bromoindolizine
Overview
Description
Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
6-Bromoindolizine and its derivatives have been explored for their anti-inflammatory properties. The synthesis of 3-aryloxylindolizine derivatives from 2-bromopyridine and aryl propargyl ether through Sonogashira coupling/5-endo-trig cycloisomerization has shown promise in inhibiting IL-6, a pro-inflammatory cytokine, suggesting potential for the treatment of conditions like rheumatoid arthritis (Wei et al., 2013). Similarly, 3-aminoindolizines synthesized from substituted 2-bromopyridines demonstrated moderate anti-inflammatory effects (Wei et al., 2014).
Antibacterial Activity
Certain brominated indolizine compounds, like 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivatives, have shown strong inhibition activity against bacterial strains such as Enterococcus faecalis and Pseudomonas aeruginosa, indicating potential use in antibacterial applications (Abdel-Aziem et al., 2021).
Cancer Research
In cancer research, 6-bromo derivatives like methylisoindigo have demonstrated selectivity in inhibiting tyrosine kinase, repressing cellular Stat3 activity, and targeting cancer stem cells, suggesting a potential application in treating various types of cancers (Tegethoff et al., 2017). Additionally, 6-bromoisatin, found in muricid mollusc extracts, has been researched for its ability to inhibit colon cancer cell proliferation and induce apoptosis, preventing early-stage tumor formation (Esmaeelian et al., 2013).
Inflammatory Disease Treatment
6-Bromoindirubin-3'-oxime (BIO) has been studied for its efficacy against inflammatory diseases. It shows potential as a treatment agent by suppressing LPS-induced inflammation via inhibition of the TLR4/NF-κB and TLR4/MAPK signaling pathways (Liu et al., 2019).
Age-Related Disease Prevention
6-Bromoindirubin-3'-oxime (6BIO) has also been explored for its role in activating cytoprotective cellular modules, suppressing cellular senescence-mediated biomolecular damage, and potentially preventing age-related diseases such as tumorigenesis, neurodegeneration, and diabetes (Sklirou et al., 2017). It also shows promise in preventing myocardial aging by inducing autophagy and inhibiting GSK3β and mTOR signaling (Guo et al., 2020).
Safety And Hazards
properties
IUPAC Name |
6-bromoindolizine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLFBNCOSFBMKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=CC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoindolizine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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